molecular formula C10H11N3O B2723424 1-(2-Azidophenyl)-2-methylpropan-1-one CAS No. 74333-54-3

1-(2-Azidophenyl)-2-methylpropan-1-one

Cat. No. B2723424
CAS RN: 74333-54-3
M. Wt: 189.218
InChI Key: XMNBZTVHJABXLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Azidophenyl)-2-methylpropan-1-one is a complex organic compound. While there is limited information available specifically on this compound, we can infer some properties based on its structural components. It contains an azidophenyl group, which is a phenyl group (a benzene ring minus one hydrogen) with an azide group attached . Azides are functional groups characterized by the formula RN3, where R can be an organic group .


Chemical Reactions Analysis

Phenyl azide, a related compound, is known to undergo several chemical reactions. It can cycloadd to alkenes and especially alkynes, particularly those bearing electronegative substituents . In a classic example of click chemistry, phenyl azide and phenylacetylene react to give diphenyl triazole . Phenyl azide also reacts with triphenylphosphine to give the Staudinger reagent triphenylphosphine phenylimide .

Scientific Research Applications

1. Peptide Synthesis and Modification

The compound 1-(2-Azidophenyl)-2-methylpropan-1-one is closely related to azides used in peptide synthesis. For instance, Tornøe et al. (2002) have reported on the copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on a solid-phase. This method is significant for producing 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains, which is a crucial step in peptide synthesis and modification (Tornøe, Christensen, & Meldal, 2002).

2. Biofuel Production

In biofuel research, derivatives of 2-methylpropan-1-ol, closely related to 1-(2-Azidophenyl)-2-methylpropan-1-one, have been studied. Bastian et al. (2011) described the engineered ketol-acid reductoisomerase and alcohol dehydrogenase enabling anaerobic production of 2-methylpropan-1-ol (isobutanol) in Escherichia coli. This research is pivotal for the development of biofuels, emphasizing the potential application of related compounds in sustainable energy solutions (Bastian et al., 2011).

3. Radiosynthesis for Medical Imaging

In the field of medical imaging, specifically positron emission tomography (PET), compounds like 1-iodo-2-[11 C]methylpropane and 2-methyl-1-[11 C]propanol, which bear structural similarities to 1-(2-Azidophenyl)-2-methylpropan-1-one, have been synthesized and investigated for their potential in radiosynthesis reactions. Rotteveel et al. (2017) demonstrated the synthesis and application of these compounds in alkylation reactions and C-C bond formation, highlighting their importance in the development of novel PET tracers (Rotteveel et al., 2017).

4. Synthesis of Medicinal Compounds

A study by Fresneda et al. (2001) demonstrated the synthesis of indoloquinoline alkaloids cryptotackieine and cryptosanguinolentine using a process involving cyclization of o-vinylsubstituted arylheterocumulenes. These processes are relevant to the synthesis of complex medicinal compounds, where derivatives of 1-(2-Azidophenyl)-2-methylpropan-1-one could play a crucial role (Fresneda, Molina, & Delgado, 2001).

Safety and Hazards

Azides, including phenyl azide, pose a risk of explosion . Therefore, a protective blast shield is recommended during purification and handling . Distillations are hazardous, and the pure substance may be stored in the dark, cold, and even then the shelf-life is only weeks .

properties

IUPAC Name

1-(2-azidophenyl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-7(2)10(14)8-5-3-4-6-9(8)12-13-11/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNBZTVHJABXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=CC=C1N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Azidophenyl)-2-methylpropan-1-one

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